molecular formula C17H20ClN3O3S B12902316 N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine CAS No. 825647-48-1

N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine

Cat. No.: B12902316
CAS No.: 825647-48-1
M. Wt: 381.9 g/mol
InChI Key: WSZUQZDNPBHAHZ-ZDUSSCGKSA-N
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Description

N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine is a synthetic chemical reagent of significant interest in medicinal chemistry and biochemical research. This compound features a unique molecular architecture, integrating a pyrimidine heterocycle—a structure prevalent in many bioactive molecules —with a metabolically stable L-leucine moiety. The presence of the sulfanyl bridge connecting a 4-methoxyphenyl group to the chlorinated pyrimidine core suggests potential for targeted molecular interactions. Researchers can leverage this compound in various applications, including the design and synthesis of novel enzyme inhibitors, receptor agonists/antagonists, and other biologically active molecules. Its structural similarity to other documented pyrimidine-based compounds indicates potential utility in developing therapeutics for central nervous system disorders, given that related compounds have been explored as selective agonists for receptors such as the neurotensin receptor type 2 (NTS2) . The incorporation of L-leucine may enhance the molecule's pharmacokinetic properties or facilitate interaction with specific biological transporters. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

CAS No.

825647-48-1

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

(2S)-2-[[4-chloro-6-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H20ClN3O3S/c1-10(2)8-13(16(22)23)19-17-20-14(18)9-15(21-17)25-12-6-4-11(24-3)5-7-12/h4-7,9-10,13H,8H2,1-3H3,(H,22,23)(H,19,20,21)/t13-/m0/s1

InChI Key

WSZUQZDNPBHAHZ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core with Substituents

The initial step involves the synthesis of the 4-chloro-6-(4-methoxyphenyl)sulfanyl-pyrimidin-2-yl intermediate. This is typically achieved by:

  • Halogenation and nucleophilic aromatic substitution on a pyrimidine ring, where the 4-position is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
  • Introduction of the (4-methoxyphenyl)sulfanyl group at the 6-position via a nucleophilic aromatic substitution reaction, where 4-methoxythiophenol acts as the nucleophile displacing a suitable leaving group (e.g., a halogen) on the pyrimidine ring.

This step requires careful control of temperature and solvent to optimize yield and selectivity, often employing polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling with L-Leucine

The attachment of L-leucine to the pyrimidine intermediate is performed through an amide bond formation at the 2-position of the pyrimidine ring. The general approach includes:

  • Activation of the carboxyl group of L-leucine or its derivative (e.g., L-leucine methyl ester or N-protected L-leucine) using coupling agents such as carbodiimides (e.g., EDCI, DCC) or uronium salts (e.g., HATU, TBTU).
  • Reaction of the activated L-leucine with the amino group at the 2-position of the pyrimidine intermediate to form the amide linkage.

The reaction is typically carried out in anhydrous conditions, using solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF), with bases such as triethylamine (TEA) to scavenge generated acids.

Purification and Characterization

After synthesis, the compound is purified by:

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
  • Mass spectrometry (MS) for molecular weight verification.
  • Elemental analysis and melting point determination.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
4-Chloro substitution POCl3 or SOCl2 DMF or DCM 80–110 °C 70–85 Chlorination of pyrimidine ring
Introduction of sulfanyl group 4-Methoxythiophenol, base (K2CO3 or NaH) DMF or DMSO 50–80 °C 65–80 Nucleophilic aromatic substitution
Amide coupling with L-leucine L-Leucine, EDCI/HOBt or HATU, TEA DCM or DMF 0–25 °C to RT 60–75 Carbodiimide-mediated amide formation
Purification Recrystallization, chromatography Ethanol, EtOAc Ambient Purity > 98% by HPLC

Research Findings and Optimization

  • The choice of coupling agent significantly affects the yield and purity of the final product. Uronium salts like HATU provide higher coupling efficiency and fewer side reactions compared to carbodiimides alone.
  • The solvent polarity influences the nucleophilic substitution step; polar aprotic solvents enhance the nucleophilicity of thiophenol, improving substitution rates.
  • Protecting groups on L-leucine (e.g., Boc or t-butoxycarbonyl) can be used to prevent side reactions during coupling, with subsequent deprotection under acidic conditions.
  • Reaction monitoring by thin-layer chromatography (TLC) and HPLC is essential to optimize reaction times and prevent overreaction or decomposition.

Summary Table of Key Intermediates and Their Properties

Intermediate Molecular Formula Key Functional Group Role in Synthesis
4-Chloro-6-(4-methoxyphenyl)pyrimidine C11H7ClN2OS Chlorine, sulfanyl groups Pyrimidine core precursor
L-Leucine derivative C6H13NO2 Amino acid with carboxyl group Amide coupling partner
Final compound C19H21ClN3O3S Pyrimidine-amino acid conjugate Target molecule

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, such as using lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride, solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents, biological activities, and synthesis yields of the target compound with structurally related pyrimidine derivatives:

Compound Name (Source) Position 2 Substituent Position 4 Position 6 Substituent Biological Activity Synthesis Yield (Reference)
Target Compound L-leucine Cl (4-Methoxyphenyl)sulfanyl Not specified N/A
N-[4-Chloro-6-(2-methylbenzyl)pyrrolo-pyrimidin-2-yl]-propanamide 2,2-Dimethylpropanamide Cl 2-Methylbenzyl RTK inhibition 55%
WY14643 ({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl acetic acid) Sulfanyl acetic acid Cl (2,3-Dimethylphenyl)amino PPARα agonist N/A
5-Chloro-N-((4-chloro-6-(diethylamino)pyrimidin-2-yl)carbamoyl)-1-methylpyrazole-4-carboxamide (Compound 33) Pyrazole-carboxamide Cl Diethylamino Insecticidal (mosquito larvicide) 88%
2-((4-Chloro-6-((3-phenethoxyphenyl)amino)pyrimidin-2-yl)thio)acetic acid Sulfanyl acetic acid Cl 3-Phenethoxyphenylamino Vitamin E metabolite studies 47%
Ethyl-2-((4-chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate Sulfanyl acetate ethyl ester Cl 3-Methoxyphenylamino Not specified 63%
Key Observations:
  • Position 2 Variability: The L-leucine group in the target compound is unique compared to carboxamide, sulfanyl acetic acid, or ester substituents in analogs. This amino acid moiety may enhance aqueous solubility and influence target binding specificity.
  • Position 6 Functional Groups: The (4-methoxyphenyl)sulfanyl group distinguishes the target from compounds with alkylbenzyl (e.g., 2-methylbenzyl in ) or amino-substituted aryl groups (e.g., 3-phenethoxyphenylamino in ). Methoxy groups often improve metabolic stability and membrane permeability.
  • Biological Activity: Analogs with carboxamide or sulfanyl acetic acid substituents show insecticidal or receptor-agonist properties.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Compounds with diethylamino (e.g., Compound 33 ) or alkylbenzyl groups (e.g., ) exhibit higher lipophilicity, favoring membrane penetration. The L-leucine group in the target compound may balance hydrophilicity and lipophilicity.

Biological Activity

N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine, also known as CAS No. 825647-48-1, is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a pyrimidine ring with chloro and methoxyphenylthio substituents, linked to an L-leucine amino acid side chain. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents.

PropertyValue
Molecular Formula C17H20ClN3O3S
Molecular Weight 381.9 g/mol
IUPAC Name (2S)-2-[[4-chloro-6-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]amino]-4-methylpentanoic acid
CAS Number 825647-48-1

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that affect cellular functions.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its role as a potential anticancer agent.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity. In vitro tests revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition Studies : The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in pharmacology. The IC50 values for these activities suggest that it may serve as a lead compound for developing new therapeutics targeting these enzymes .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on human breast cancer cells demonstrated a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased markers of apoptotic cell death.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains, showing promising results particularly against Gram-negative bacteria. The findings suggest that the unique structure of the compound enhances its ability to penetrate bacterial membranes .

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